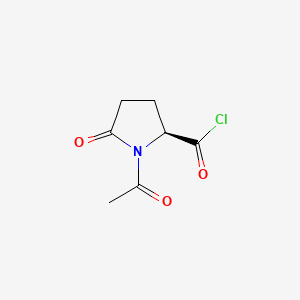

1-Acetyl-5-oxo-L-prolyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Acetyl-5-oxo-L-prolyl chloride” is a synthetic analogue of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This analogue possesses greater potency than the natural hormone . It’s also known as "5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate (salt)" .

Synthesis Analysis

The synthesis of “1-Acetyl-5-oxo-L-prolyl chloride” and its analogues is a topic of interest in the field of organic chemistry. For instance, the Mpr1 enzyme can acetylate the L-proline catabolism intermediate l-Δ 1-pyrroline-5-carboxylate (P5C), the tautomer l-glutamate-γ-semialdehyde (GSA), or the intermediate 5-hydroxy-l-proline (5-HYP) in the equilibrium reaction of P5C into N-acetyl-GSA .科学的研究の応用

Synthesis of Phosphonopeptide Intermediates

1-Acetyl-5-oxo-L-prolyl chloride is involved in synthetic chemistry, particularly in the creation of phosphonopeptide intermediates. Studies have shown its utility in facilitating the formation of key intermediates in the synthesis of phosphonopeptide with a P-N bond through reactions involving benzyl carbamate, aldehydes, and phosphorus(III) chloride (Yuan, Chen, & Wang, 1991).

Affinity Chromatography Ligands

Research applications also extend to biochemical methods, where derivatives of 1-Acetyl-5-oxo-L-prolyl chloride have been explored as potential ligands for the affinity chromatography of proteins such as angiotensin converting enzyme (ACE), a key enzyme in the renin-angiotensin system. These studies have contributed to the development of more efficient purification methods for enzymes critical in physiological processes (Pantoliano, Holmquist, & Riordan, 1984).

Glycine Receptor Research

In the field of neuroscience, research into the glycine receptor chloride channel (GlyR), a member of the nicotinic acetylcholine receptor family, has seen the use of related compounds to study receptor function and its role in inhibitory neurotransmission in the central nervous system. This line of research offers insights into the molecular structure and pharmacology of GlyRs, providing a foundation for developing new therapeutic agents (Lynch, 2004).

Thermochemical Ablation Studies

Furthermore, acetyl chloride, a compound closely related to 1-Acetyl-5-oxo-L-prolyl chloride, has been investigated for its potential in tissue ablation procedures, showcasing the versatility of acyl chlorides in medical research. These studies aim to develop new thermochemical ablation techniques that could offer alternative treatments in oncology (Cressman & Jahangir, 2013).

特性

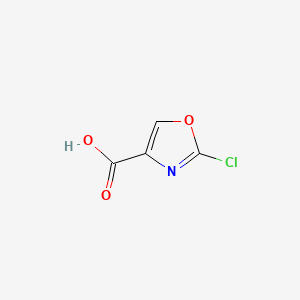

IUPAC Name |

(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-4(10)9-5(7(8)12)2-3-6(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSMHWPJXBGWBL-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CCC1=O)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](CCC1=O)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664760 |

Source

|

| Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105425-26-1 |

Source

|

| Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/no-structure.png)